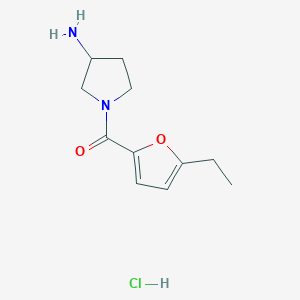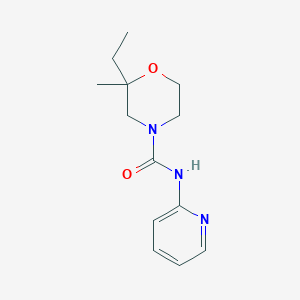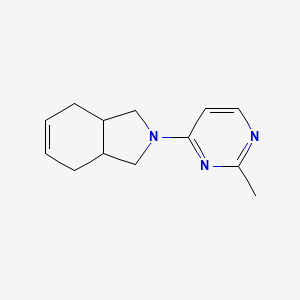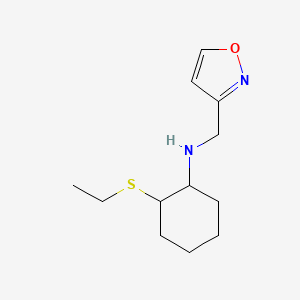
(3-Aminopyrrolidin-1-yl)-(5-ethylfuran-2-yl)methanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminopyrrolidin-1-yl)-(5-ethylfuran-2-yl)methanone;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of synthetic cannabinoids and has been found to exhibit unique biochemical and physiological effects.
Mechanism of Action
The (3-Aminopyrrolidin-1-yl)-(5-ethylfuran-2-yl)methanone;hydrochloride has been found to act as a potent agonist at the CB1 receptor. This receptor is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous system. Activation of the CB1 receptor by this compound leads to the inhibition of adenylate cyclase activity, which results in a decrease in intracellular cAMP levels. This, in turn, leads to the modulation of various signaling pathways and the regulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
The (3-Aminopyrrolidin-1-yl)-(5-ethylfuran-2-yl)methanone;hydrochloride has been found to exhibit unique biochemical and physiological effects. It has been shown to induce a potent dose-dependent hypothermic response in mice, which is indicative of its central nervous system activity. This compound has also been found to exhibit potent analgesic activity in various animal models of pain. Additionally, it has been found to exhibit anxiolytic and anti-inflammatory effects in various animal models.
Advantages and Limitations for Lab Experiments
The (3-Aminopyrrolidin-1-yl)-(5-ethylfuran-2-yl)methanone;hydrochloride has several advantages for lab experiments. It is a highly potent and selective agonist at the CB1 receptor, which makes it an ideal tool for the study of this receptor in various physiological and pathological processes. Additionally, this compound has been found to exhibit high stability and solubility in various solvents, which makes it easy to handle and use in lab experiments. However, one of the limitations of this compound is its potential for abuse and misuse, which requires careful handling and storage.
Future Directions
The (3-Aminopyrrolidin-1-yl)-(5-ethylfuran-2-yl)methanone;hydrochloride has several potential future directions for scientific research. One of the most significant future directions is the study of its role in various neurological disorders such as anxiety, depression, and addiction. Additionally, this compound has been found to exhibit potent anti-inflammatory effects, which make it a potential candidate for the treatment of various inflammatory disorders. Furthermore, the development of novel analogs and derivatives of this compound may lead to the discovery of new drugs with improved potency and selectivity.
Synthesis Methods
The synthesis of (3-Aminopyrrolidin-1-yl)-(5-ethylfuran-2-yl)methanone;hydrochloride involves the reaction between 5-ethylfuran-2-carboxylic acid and 3-aminopyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then treated with hydrochloric acid to yield the hydrochloride salt of the compound. This synthesis method has been reported in the literature and has been optimized for high yield and purity.
Scientific Research Applications
The (3-Aminopyrrolidin-1-yl)-(5-ethylfuran-2-yl)methanone;hydrochloride has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of neuroscience. It has been found to exhibit potent agonistic activity at the CB1 receptor, which is involved in the regulation of various physiological and pathological processes in the central nervous system. This compound has been used as a tool to study the role of the CB1 receptor in various neurological disorders such as anxiety, depression, and addiction.
properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(5-ethylfuran-2-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-2-9-3-4-10(15-9)11(14)13-6-5-8(12)7-13;/h3-4,8H,2,5-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNCLPSLCYZQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)N2CCC(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopyrrolidin-1-yl)-(5-ethylfuran-2-yl)methanone;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7633701.png)
![2-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethylamino]cyclohexane-1-carboxamide](/img/structure/B7633704.png)
![[1-(2,4-Difluorophenyl)pyrazol-4-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633712.png)


![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine](/img/structure/B7633718.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[4-(trifluoromethyl)cyclohexyl]urea](/img/structure/B7633734.png)

![N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B7633745.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7633756.png)
![3-(6-Methoxypyridin-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7633757.png)

![1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea](/img/structure/B7633772.png)
![(E)-4-(dimethylamino)-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-enamide](/img/structure/B7633776.png)